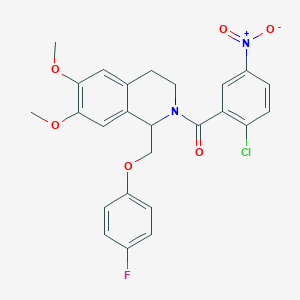

(2-chloro-5-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClFN2O6/c1-33-23-11-15-9-10-28(25(30)20-12-17(29(31)32)5-8-21(20)26)22(19(15)13-24(23)34-2)14-35-18-6-3-16(27)4-7-18/h3-8,11-13,22H,9-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCPWAJUOHCTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)COC4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClFN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-chloro-5-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 279.65 g/mol. The structure features a chloro and nitro substituent on the phenyl ring, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of nitrophenol have shown efficacy against various bacterial strains. A study on the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. demonstrated the bacterium's ability to utilize this compound as a carbon source, suggesting potential bioremediation applications .

Anticancer Potential

The isoquinoline moiety in the compound has been linked to anticancer activity. Isoquinoline derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. Specific studies have shown that compounds with similar structural features can induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins .

The biological activity of this compound may be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.

- Inhibition of Key Enzymes : Compounds containing isoquinoline structures often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

Case Studies

- Antibacterial Activity : A study evaluating various nitrophenol derivatives found that certain structural modifications enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of both chloro and nitro groups was significant in increasing potency .

- Cytotoxicity Studies : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that isoquinoline derivatives could induce apoptosis through mitochondrial pathways. The compound was observed to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors like Bax .

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : A retrosynthetic approach is recommended to break the molecule into synthons such as the 2-chloro-5-nitrophenyl fragment and the substituted dihydroisoquinoline core. Key steps include:

- Alkylation of the dihydroisoquinoline nitrogen with 4-fluorophenoxymethyl chloride.

- Coupling the substituted dihydroisoquinoline with the 2-chloro-5-nitrobenzoyl chloride via a Friedel-Crafts acylation or nucleophilic acyl substitution.

- Purification via column chromatography and recrystallization.

Structural confirmation : Use high-resolution NMR (¹H, ¹³C, 2D-COSY) to verify substituent positions and stereochemistry. IR spectroscopy confirms carbonyl (C=O) and nitro (NO₂) groups. X-ray crystallography provides definitive stereochemical validation .

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Prepare buffered solutions (pH 2.0, 4.5, 7.4) to simulate gastric, lysosomal, and plasma environments.

- Incubate the compound at 37°C and sample aliquots at intervals (0, 6, 12, 24, 48 hrs).

- Analyze degradation products via HPLC-MS to identify hydrolysis-prone sites (e.g., ester or amide linkages).

- Compare kinetic data (half-life, degradation constants) across pH levels to predict in vivo stability .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to target enzymes, and how can these models be validated experimentally?

- Methodological Answer :

- In silico docking : Use software like AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms). Focus on the nitro group’s electron-withdrawing effects and the dihydroisoquinoline core’s π-π stacking potential.

- Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories to identify key residues for interaction.

- Validation : Perform in vitro enzyme inhibition assays (IC₅₀ determination) and compare results with computational predictions. Surface plasmon resonance (SPR) can measure real-time binding kinetics .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- For ambiguous NMR signals (e.g., overlapping diastereotopic protons), employ 2D-NMR techniques (HSQC, NOESY) to resolve coupling patterns.

- Cross-validate IR and mass spectrometry data with computational predictions (e.g., DFT-calculated vibrational frequencies).

- If crystallography is unavailable, use comparative analysis with structurally similar compounds (e.g., EVT-11344523 in ) to infer substituent effects .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacological potential?

- Methodological Answer :

- In vitro :

- Cell viability assays (MTT/WST-1) in cancer lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.

- Enzyme inhibition assays (e.g., fluorescence-based protease or kinase activity tests).

- In vivo :

- Rodent models for pharmacokinetic profiling (bioavailability, half-life).

- Xenograft models to assess antitumor efficacy. Monitor metabolites via LC-MS/MS to identify active derivatives.

- Controls : Include structurally analogous compounds (e.g., morpholinosulfonyl derivatives in ) to benchmark activity .

Data Contradiction Analysis

Q. How should discrepancies between predicted and observed bioactivity data be addressed?

- Methodological Answer :

- Re-examine compound purity (HPLC >95%) and stereochemical configuration (via X-ray or chiral HPLC).

- Test for off-target effects using proteome-wide profiling (e.g., affinity chromatography coupled with MS).

- Adjust computational models to account for solvent effects or protein flexibility not initially modeled. Cross-reference with databases like PubChem () to identify confounding structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.